

An In-depth Technical Guide to RS 67506 Hydrochloride

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Compound of Interest

Compound Name: RS 67506 hydrochloride

Cat. No.: B1662567 Get Quote

CAS Number: 168986-61-6

Authored for: Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Abstract

RS 67506 hydrochloride is a potent and selective partial agonist for the 5-hydroxytryptamine receptor 4 (5-HT4). This document provides a comprehensive technical overview of its pharmacological properties, including its binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for key assays and a schematic of the 5-HT4 receptor signaling pathway are presented to support further research and development efforts. All quantitative data has been summarized in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

RS 67506 hydrochloride, with the chemical name N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide hydrochloride, is a well-characterized small molecule.[1] Its fundamental properties are summarized in the table below.



Property	Value	Reference
CAS Number	168986-61-6	[1][2]
Molecular Formula	C18H29Cl2N3O4S	[1]
Molecular Weight	454.41 g/mol	[1][3]
IUPAC Name	N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride	[1]
Solubility	Soluble to 80 mM in water	[3]
Storage	Store at room temperature	[3]

Pharmacological Profile

RS 67506 is distinguished by its high affinity and selectivity for the 5-HT4 receptor, where it acts as a partial agonist.

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of RS 67506 for the 5-HT4 receptor and a panel of other neurotransmitter receptors. The compound demonstrates a high affinity for the 5-HT4 receptor, with a pKi of 8.8 in guinea pig striatum.[2][3][4] Its affinity for other receptors, including 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2C, dopamine D1 and D2, and muscarinic M1-M3 receptors, is significantly lower (pKi < 6.0).[3] Notably, RS 67506 also exhibits affinity for sigma 1 and sigma 2 binding sites.[4]



Receptor/Site	Tissue	Radioligand	pKi	Reference
5-HT4	Guinea Pig Striatum	[3H]-GR 113808	8.8	[4]
5-HT1A	-	-	< 6.0	[4]
5-HT1D	-	-	< 6.0	[4]
5-HT2A	-	-	< 6.0	[4]
5-HT2C	-	-	< 6.0	[4]
Dopamine D1	-	-	< 6.0	[4]
Dopamine D2	-	-	< 6.0	[4]
Muscarinic M1- M3	-	-	< 6.0	[4]
Sigma 1	-	-	7.9	[4]
Sigma 2	-	-	7.3	[4]

In Vitro Functional Activity

The functional activity of RS 67506 as a 5-HT4 receptor partial agonist has been characterized in the carbachol-precontracted rat esophagus model. In this assay, RS 67506 elicits a potent relaxant response.[4][5]



Assay	Tissue	Parameter	Value	Reference
Functional Agonism	Carbachol- precontracted Rat Esophagus	pEC50	8.6	[4]
Intrinsic Activity (vs. 5-HT)	0.6	[3][4]		
Antagonism of Response	Carbachol- precontracted Rat Esophagus	Antagonist	GR 11308 (10 nM)	[4]
Apparent Affinity (pKB)	9.0	[4][5]		

In Vivo Efficacy

In vivo studies have demonstrated the physiological effects of RS 67506, consistent with its 5-HT4 receptor agonism. These include cardiovascular and gastrointestinal effects.

Species	Model	Effect	ED50	Max Effect	Reference
Anesthetized Micropig	Heart Rate	Tachycardia	5.4 μg/kg, i.v.	47 beats/min increase	[4][5]
Mouse	Gastrointestin al Motility	Shortened whole gut transit time	Not Reported	Not Reported	[6]
Rat	Spatial Learning and Memory	No effect	Up to 1000 μg/kg, i.p.	-	[5]

Of note, in a rat model of spatial learning and memory, RS 67506 did not show an effect, which may suggest limited central nervous system penetration compared to other 5-HT4 agonists.[5]

Signaling Pathway

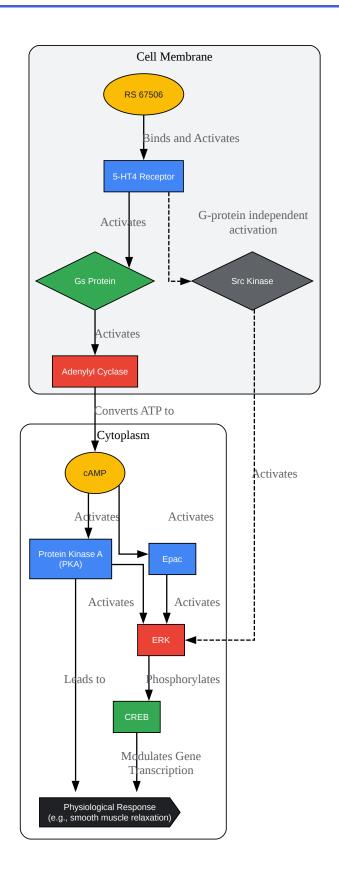






RS 67506 exerts its effects by activating the 5-HT4 receptor, a Gs-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade, primarily through the adenylyl cyclase pathway.





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Caption: 5-HT4 Receptor Signaling Pathway Activated by RS 67506.



Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of RS 67506.

In Vitro: Rat Esophagus Relaxation Assay

This assay assesses the functional potency and efficacy of 5-HT4 receptor agonists.

Objective: To determine the pEC50 and intrinsic activity of RS 67506 in inducing relaxation of pre-contracted rat esophageal tissue.

Materials:

- Male Wistar rats
- Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
- Carbachol
- RS 67506 hydrochloride
- 5-Hydroxytryptamine (5-HT)
- Organ bath system with isometric force transducers

Procedure:

- Humanely euthanize male Wistar rats and dissect the esophagus.
- Prepare the tunica muscularis mucosae as a strip and mount it in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
- Allow the tissue to equilibrate under a resting tension of approximately 1g for at least 60 minutes.
- Induce a stable contraction with a submaximal concentration of carbachol (e.g., 1 μΜ).

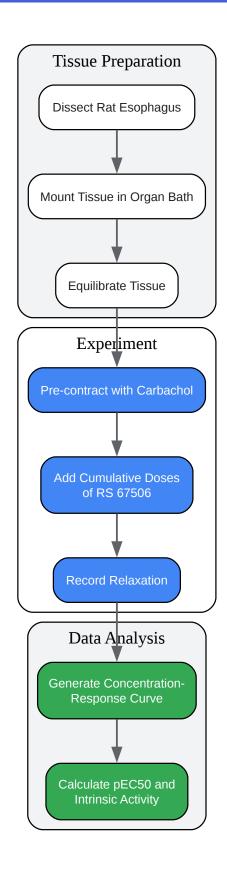






- Once the contraction is stable, add cumulative concentrations of RS 67506 to the organ bath.
- Record the relaxation response as a percentage of the carbachol-induced tone.
- For comparison, generate a concentration-response curve for the full agonist, 5-HT.
- Calculate the pEC50 and intrinsic activity of RS 67506 relative to the maximal relaxation induced by 5-HT.





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Caption: Workflow for the Rat Esophagus Relaxation Assay.



In Vivo: Murine Gastrointestinal Motility Assay

This assay evaluates the prokinetic effects of compounds by measuring the transit of a non-absorbable marker through the gastrointestinal tract.

Objective: To assess the effect of RS 67506 on whole gut transit time in mice.

Materials:

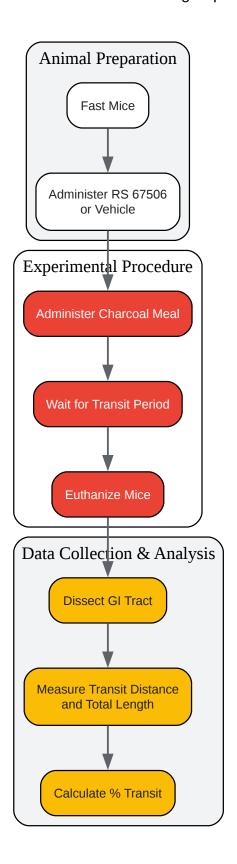
- Male ICR mice
- Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)
- RS 67506 hydrochloride
- Vehicle control
- Oral gavage needles

Procedure:

- Fast mice for approximately 18 hours with free access to water.
- Administer RS 67506 or vehicle control via the desired route (e.g., intraperitoneal or oral gavage).
- At a predetermined time after compound administration (e.g., 30 minutes), administer a charcoal meal orally (e.g., 0.1 mL/10 g body weight).
- After a set period (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.
- Dissect the entire gastrointestinal tract from the pyloric sphincter to the cecum.
- Measure the total length of the small intestine and the distance traveled by the charcoal meal.
- Express the gastrointestinal transit as the percentage of the total length of the small intestine that the charcoal has traversed.



• Compare the transit distance in the RS 67506-treated group to the vehicle-treated group.



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Caption: Workflow for the Murine Gastrointestinal Motility Assay.

Summary and Future Directions

RS 67506 hydrochloride is a valuable research tool for investigating the physiological roles of the 5-HT4 receptor. Its high potency and selectivity make it a suitable pharmacological probe for both in vitro and in vivo studies. The data presented in this guide highlight its partial agonist activity and its effects on cardiovascular and gastrointestinal function.

Further research is warranted to fully elucidate the pharmacokinetic profile of RS 67506, including its absorption, distribution, metabolism, and excretion (ADME) properties. In particular, a more detailed understanding of its ability to cross the blood-brain barrier would be beneficial for interpreting its effects in central nervous system models. While a detailed synthesis protocol is not publicly available, the chemical structure is known, allowing for potential custom synthesis. The comprehensive data and protocols provided herein serve as a solid foundation for researchers and drug developers working with this important 5-HT4 receptor agonist.

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